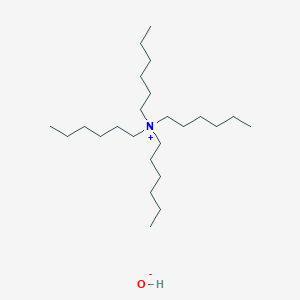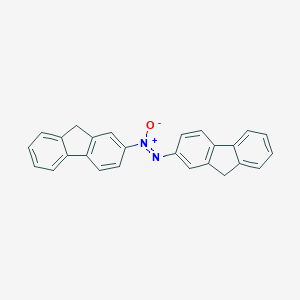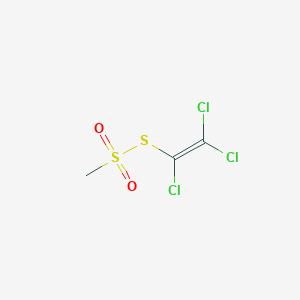
1-(prop-2-yn-1-yl)-1H-indole
Vue d'ensemble
Description
1-(Prop-2-yn-1-yl)-1H-indole is an organic compound that belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. The presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the indole ring makes this compound unique. Indole derivatives are widely studied due to their significant biological and pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)-1H-indole can be synthesized through various methods. One common approach involves the alkylation of indole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of phase transfer catalysis and microwave-assisted synthesis are also explored to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Prop-2-yn-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond in the prop-2-yn-1-yl group to a single bond, forming 1-(prop-2-en-1-yl)-1H-indole.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of 1-(prop-2-en-1-yl)-1H-indole.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
1-(Prop-2-yn-1-yl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-indole involves its interaction with various molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic addition reactions, while the indole ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione
- 3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole
- 1,3-Dihydroxy-7-methoxy-2,8-bis(3-methylbut-2-en-1-yl)-6-(prop-2-yn-1-yloxy)xanthen-9-one .
Uniqueness: 1-(Prop-2-yn-1-yl)-1H-indole stands out due to its unique structural features, particularly the combination of the indole ring and the prop-2-yn-1-yl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propriétés
IUPAC Name |
1-prop-2-ynylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-8-12-9-7-10-5-3-4-6-11(10)12/h1,3-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQSGKCJBGEXMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the structure of 1-(prop-2-yn-1-yl)-1H-indole and how does this relate to its synthetic utility?
A1: this compound, also known as Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, features a propargyl group attached to the nitrogen atom of the indole ring. This structural feature is particularly important because it allows this compound to act as a versatile building block in Sonogashira cross-coupling reactions []. The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds, specifically by coupling a terminal alkyne with an aryl or vinyl halide. The presence of the propargyl group in this compound provides the terminal alkyne necessary for this reaction to occur. This makes it a valuable precursor for synthesizing more complex molecules with potential applications in various fields.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Zirconium, [carbonato(2-)-kappaO,kappaO']oxo-](/img/structure/B98824.png)






